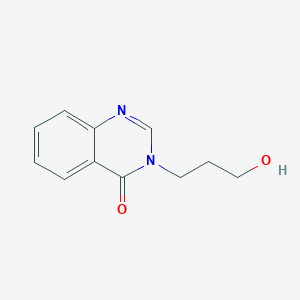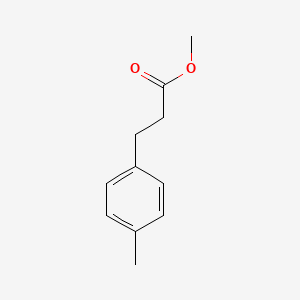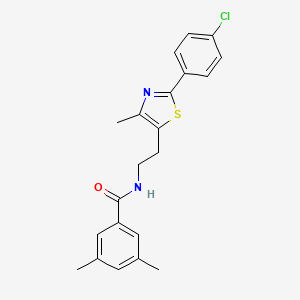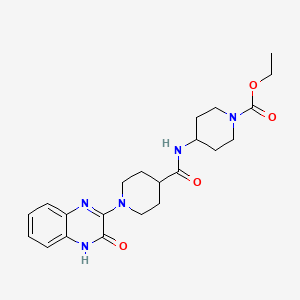
3-(3-hydroxypropyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-hydroxypropyl)quinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core with a hydroxypropyl substituent, which may influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as anthranilic acid and 3-chloropropanol.
Formation of Quinazolinone Core: The anthranilic acid undergoes cyclization with formamide to form the quinazolinone core.
Substitution Reaction: The quinazolinone core is then subjected to a substitution reaction with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
化学反应分析
Types of Reactions
3-(3-hydroxypropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The hydroxypropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-oxopropyl)quinazolin-4(3H)-one.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-hydroxypropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may modulate signal transduction pathways, leading to altered cellular responses.
Gene Expression: The compound could influence gene expression by interacting with transcription factors.
相似化合物的比较
Similar Compounds
2-(3-hydroxypropyl)quinazolin-4-ol: A similar compound with a hydroxypropyl group at a different position.
3-(2-hydroxyethyl)quinazolin-4(3H)-one: Another quinazolinone derivative with a hydroxyethyl substituent.
Uniqueness
3-(3-hydroxypropyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
属性
IUPAC Name |
3-(3-hydroxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-7-3-6-13-8-12-10-5-2-1-4-9(10)11(13)15/h1-2,4-5,8,14H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANPWWKEHCMZKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2403996.png)

![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)
![N-[(2,5-dimethoxyphenyl)methyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2404002.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)


![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)
![5-[(Benzyloxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2404013.png)




